Val-Cit-PAB-DEA-COOH
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Overview
Description
Val-Cit-PAB-DEA-COOH is a compound used primarily as a linker in antibody-drug conjugates (ADCs). These linkers play a crucial role in the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing the side effects on healthy cells . The compound consists of a valine-citrulline dipeptide, a p-aminobenzyl carbamate (PABC) spacer, and a diethanolamine (DEA) moiety, ending with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Val-Cit-PAB-DEA-COOH involves multiple steps, starting with the formation of the valine-citrulline dipeptide This is followed by the attachment of the PABC spacer and the DEA moietyThe reaction conditions typically include the use of protecting groups to ensure the selective formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the compound’s purity and yield. The reaction conditions are optimized to minimize the formation of by-products and to enhance the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Val-Cit-PAB-DEA-COOH undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent parts.
Substitution: The DEA moiety can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include the individual components of the compound, such as valine-citrulline dipeptide, PABC, and DEA .
Scientific Research Applications
Val-Cit-PAB-DEA-COOH is extensively used in scientific research, particularly in the development of ADCs. These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, thereby reducing the side effects associated with traditional chemotherapy. The compound’s stability and ability to release the drug payload in the presence of specific enzymes make it an ideal linker for ADCs .
Mechanism of Action
The mechanism of action of Val-Cit-PAB-DEA-COOH involves its cleavage by specific enzymes, such as cathepsin B, which are overexpressed in cancer cells. Upon cleavage, the cytotoxic drug is released, leading to the targeted killing of cancer cells. The molecular targets include the lysosomal enzymes that facilitate the cleavage of the linker .
Comparison with Similar Compounds
Similar Compounds
Val-Cit-PABC: Another linker used in ADCs with similar properties but without the DEA moiety.
Gly-Gly-PABC: A linker with a glycine-glycine dipeptide instead of valine-citrulline.
MC-VC-PABC: A linker with a maleimide-caproyl group instead of DEA.
Uniqueness
Val-Cit-PAB-DEA-COOH is unique due to its DEA moiety, which enhances its solubility and stability. This makes it particularly suitable for use in ADCs, where stability and targeted drug release are crucial .
Properties
Molecular Formula |
C26H41N7O9 |
---|---|
Molecular Weight |
595.6 g/mol |
IUPAC Name |
2-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl-methylcarbamoyl]oxyacetic acid |
InChI |
InChI=1S/C26H41N7O9/c1-16(2)21(27)23(37)31-19(6-5-11-29-24(28)38)22(36)30-18-9-7-17(8-10-18)14-41-25(39)32(3)12-13-33(4)26(40)42-15-20(34)35/h7-10,16,19,21H,5-6,11-15,27H2,1-4H3,(H,30,36)(H,31,37)(H,34,35)(H3,28,29,38)/t19-,21-/m0/s1 |
InChI Key |
OLFIYNPPRFUFOW-FPOVZHCZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OCC(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OCC(=O)O)N |
Origin of Product |
United States |
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